Tachysterol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

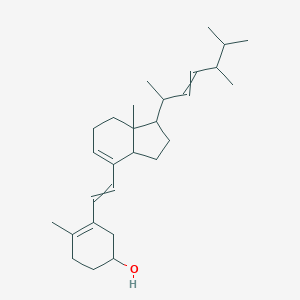

Tachysterol is a secosteroid, a type of compound that is closely related to steroids but with a broken ring structure. It is an intermediate product in the synthesis of vitamin D from its precursors. This compound is formed through the ultraviolet irradiation of 7-dehydrocholesterol or ergosterol. It plays a significant role in the photophysical and photochemical regulation of vitamin D photosynthesis .

準備方法

Synthetic Routes and Reaction Conditions: Tachysterol is synthesized through the ultraviolet irradiation of 7-dehydrocholesterol or ergosterol. The process involves the exposure of these precursors to ultraviolet light, which induces a series of photochemical reactions leading to the formation of this compound. The reaction conditions, such as the intensity and wavelength of the ultraviolet light, reaction temperature, and time, are critical factors that influence the yield and purity of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized photoreactors designed to optimize the irradiation process. These reactors ensure uniform exposure of the precursor compounds to ultraviolet light, thereby maximizing the yield of this compound. The process is monitored and controlled to maintain optimal reaction conditions, such as temperature and light intensity .

化学反応の分析

Types of Reactions: Tachysterol undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are influenced by the specific reagents and conditions used.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Isomerization: this compound can undergo isomerization to form other vitamin D derivatives under the influence of ultraviolet light or heat.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of various oxidized derivatives, including hydroxy and keto compounds.

Reduction: Reduction of this compound results in the formation of dihydrothis compound, a compound with significant biological activity.

Isomerization: Isomerization of this compound can produce previtamin D and other related compounds.

科学的研究の応用

Role in Vitamin D Metabolism

Tachysterol is primarily recognized for its involvement in vitamin D synthesis and metabolism. It acts as a precursor to biologically active metabolites that interact with various nuclear receptors.

- Photophysical Properties : this compound exhibits strong absorption properties in the ultraviolet spectrum, which helps suppress the formation of previtamin D3 from other precursors like pro-vitamin D and lumisterol. This characteristic makes this compound an effective "sun shield," particularly under conditions of low-energy ultraviolet light exposure .

- Metabolic Activation : Upon metabolic activation, this compound is converted into hydroxyderivatives such as 20S-hydroxythis compound and 25-hydroxythis compound. These metabolites have been shown to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts while promoting gene expression related to differentiation and antioxidative responses .

Biological Activities

The biological activities of this compound extend beyond vitamin D metabolism, influencing various physiological processes.

- Interaction with Receptors : this compound's metabolites interact with key receptors such as the vitamin D receptor (VDR), liver X receptors (LXR), and peroxisome proliferator-activated receptors (PPAR). These interactions are crucial for regulating gene expression involved in cellular differentiation and immune responses .

- Antioxidant Properties : Recent studies suggest that this compound and its derivatives exhibit antioxidant functions, which may play a role in protecting cells from oxidative stress. This property is particularly relevant in dermatological applications where skin protection from UV-induced damage is essential .

Therapeutic Implications

The therapeutic potential of this compound is being explored in several contexts:

- Bone Health : this compound has been implicated in the regulation of fibroblast growth factor 23 (FGF23) synthesis, which is essential for bone metabolism. Its action through VDR activation suggests a role in maintaining calcium homeostasis and bone health .

- Cancer Research : There is emerging evidence that this compound may serve as an intermediate in the synthesis of anti-tumor compounds, indicating its potential application in cancer therapies .

Case Studies and Research Findings

作用機序

Tachysterol exerts its effects through its role as an intermediate in the synthesis of vitamin D. Upon exposure to ultraviolet light, this compound undergoes isomerization to form previtamin D, which is then converted to vitamin D. The active form of vitamin D binds to the vitamin D receptor, a transcription factor that regulates the expression of various genes involved in calcium and phosphate metabolism . This binding induces the expression of osteocalcin and suppresses the synthesis of type I collagen, thereby influencing bone health and calcium homeostasis .

類似化合物との比較

Lumisterol: Another photoproduct of 7-dehydrocholesterol, lumisterol is formed alongside tachysterol during ultraviolet irradiation.

Previtamin D: Formed from this compound through isomerization, previtamin D is a direct precursor to vitamin D.

Dihydrothis compound: A reduced form of this compound, dihydrothis compound has significant biological activity and is used in the treatment of conditions related to calcium metabolism.

Uniqueness of this compound: this compound is unique due to its role as an intermediate in the synthesis of vitamin D and its ability to undergo various photochemical reactions. Its formation and subsequent conversion to other vitamin D derivatives are critical steps in the regulation of vitamin D metabolism. Additionally, this compound’s ability to act as a sun shield, suppressing the formation of previtamin D under certain conditions, highlights its unique photoprotective properties .

特性

CAS番号 |

115-61-7 |

|---|---|

分子式 |

C28H44O |

分子量 |

396.6 g/mol |

IUPAC名 |

(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12+/t20?,22-,25+,26-,27+,28-/m1/s1 |

InChIキー |

XQFJZHAVTPYDIQ-KAYODBBKSA-N |

SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |

異性体SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/C(C)C(C)C)C |

正規SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |

外観 |

Clear Colorless Gel to Pale Yellow Solid |

Key on ui other cas no. |

115-61-7 |

同義語 |

Ergocalciferol EP Impurity E; Tachysterol2; (1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Tachysterol (Tachysterol2) has the molecular formula C28H44O and a molecular weight of 396.65 g/mol.

ANone: Yes, studies have utilized various spectroscopic techniques to characterize this compound:

- UV Spectroscopy: this compound exhibits a characteristic UV absorption spectrum with a maximum absorption wavelength (λmax) around 280 nm. [, , , ] The exact λmax and spectral features can vary slightly depending on the solvent and experimental conditions.

- Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been used to study the conformational equilibrium and chirality of this compound and its isomers. [, ]

A: this compound is formed through the UV irradiation of provitamin D (7-dehydrocholesterol) or previtamin D. [, , , ] This photochemical reaction is reversible, and this compound can be converted back to previtamin D under specific light conditions. [, ]

A: Yes, the wavelength of UV light significantly impacts the photochemical conversion of provitamin D and the ratio of products formed, including this compound. [, , ] Shorter wavelengths tend to favor this compound formation, while longer wavelengths within the UVB range promote previtamin D production. [, ]

A: Yes, temperature plays a crucial role in the photochemical and thermal reactions of vitamin D and its isomers, including this compound. [, ] Lower temperatures generally favor the accumulation of previtamin D, while higher temperatures promote the formation of this compound and other photoproducts. []

A: While both this compound and vitamin D undergo metabolic transformations, their metabolic pathways and products can differ. [] Research suggests that 25-hydroxythis compound is a major metabolite of this compound. []

A: High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify this compound in mixtures containing other vitamin D photoisomers. [, ] Different chromatographic techniques, such as normal phase and reverse phase HPLC, can be utilized to achieve efficient separation and detection. []

A: Research on this compound has explored its use as a starting material for the synthesis of other vitamin D analogs. [, ] Its unique photochemical properties have also been investigated for potential applications in material science and photochemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。